Diethyl (3,3-diethoxypropyl)phosphonate

Description

The exact mass of the compound Diethyl (3,3-diethoxypropyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl (3,3-diethoxypropyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (3,3-diethoxypropyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-diethoxyphosphoryl-1,1-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O5P/c1-5-13-11(14-6-2)9-10-17(12,15-7-3)16-8-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPXMGJOGYEGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316965 | |

| Record name | Diethyl (3,3-diethoxypropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15110-17-5 | |

| Record name | 15110-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (3,3-diethoxypropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Diethyl (3,3-diethoxypropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Versatile Synthetic Workhorse

Diethyl (3,3-diethoxypropyl)phosphonate, identified by its CAS Number 15110-17-5 , is a pivotal yet often overlooked reagent in the synthetic chemist's toolbox.[1][2] At its core, this organophosphorus compound is a stable, masked aldehyde, specifically a protected form of 3-phosphonopropionaldehyde. Its true synthetic value is realized upon deprotonation, transforming it into a potent Horner-Wadsworth-Emmons (HWE) reagent. The presence of the diethyl acetal protecting group allows for the strategic introduction of an α,β-unsaturated aldehyde moiety into complex molecules, a critical step in the synthesis of numerous bioactive compounds and natural products.[3][4]

This guide provides a comprehensive overview of Diethyl (3,3-diethoxypropyl)phosphonate, from its synthesis and characterization to its application as a key building block in medicinal chemistry. We will delve into the mechanistic underpinnings of its reactivity, offer detailed experimental protocols, and illustrate its utility in the construction of complex molecular architectures.

Core Compound Specifications

| Identifier | Value | Source |

| CAS Number | 15110-17-5 | [1] |

| Molecular Formula | C11H25O5P | [1] |

| Molecular Weight | 268.29 g/mol | [1] |

| IUPAC Name | diethyl (3,3-diethoxypropyl)phosphonate | [1] |

| Synonyms | 3-(Diethoxyphosphoryl)propanaldehyde diethyl acetal | [1] |

Part 1: Synthesis and Mechanism

The most direct and industrially scalable route to Diethyl (3,3-diethoxypropyl)phosphonate is the Michaelis-Arbuzov reaction .[2][5][6][7] This cornerstone of organophosphorus chemistry provides a reliable method for forming the crucial carbon-phosphorus bond that defines phosphonates.

The Michaelis-Arbuzov Reaction Pathway

The reaction proceeds via a classic SN2 mechanism. It involves the nucleophilic attack of a trivalent phosphorus species, in this case, triethyl phosphite, on an electrophilic alkyl halide.[2][7] The ideal precursor for this synthesis is a 3-halopropionaldehyde diethyl acetal, such as 3-bromo- or 3-chloropropionaldehyde diethyl acetal.

The mechanism unfolds in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electron-deficient carbon bearing the halogen. This forms a quasi-phosphonium salt intermediate.[2]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This second SN2 displacement results in the formation of the stable pentavalent phosphonate and a molecule of ethyl halide as a byproduct.[2][7]

The choice of halide in the starting material influences reactivity, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[6] The reaction is typically driven to completion by heating, which facilitates the dealkylation step and the removal of the volatile ethyl halide byproduct.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established Michaelis-Arbuzov procedures for similar halo-acetals.[8]

Objective: To synthesize Diethyl (3,3-diethoxypropyl)phosphonate.

Materials:

-

3-Bromo-1,1-diethoxypropane (1.0 eq)

-

Triethyl phosphite (1.2 eq)

-

Toluene (as solvent, optional)

-

Inert atmosphere (Nitrogen or Argon)

Apparatus:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Distillation apparatus for purification

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere. The flask is charged with 3-Bromo-1,1-diethoxypropane.

-

Reagent Addition: Add triethyl phosphite to the dropping funnel. Begin stirring and gently heat the flask to approximately 120-140°C.

-

Reaction: Add the triethyl phosphite dropwise to the heated bromoacetal. The rate of addition should be controlled to maintain a steady reaction temperature and control the evolution of the ethyl bromide byproduct, which will distill out of the reaction mixture. The reaction is exothermic, so initial heating may be sufficient to sustain the reaction.

-

Completion: After the addition is complete, continue heating the mixture under reflux for 2-4 hours to ensure the reaction proceeds to completion. Monitor the reaction progress by observing the cessation of ethyl bromide evolution.

-

Work-up & Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove any residual volatile components under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield Diethyl (3,3-diethoxypropyl)phosphonate as a clear, colorless to light yellow liquid.

-

Self-Validation: The success of the synthesis is confirmed by the isolation of a product with the correct boiling point and spectroscopic data consistent with the target structure. The removal of the volatile ethyl bromide byproduct helps drive the equilibrium towards the product, a key principle of the Michaelis-Arbuzov reaction.

Part 2: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Given the 100% natural abundance of the ³¹P nucleus, ³¹P NMR is an invaluable tool for characterizing organophosphorus compounds.[9]

Expected NMR Spectroscopic Data

The following table outlines the expected chemical shifts (δ) and coupling constants (J) for Diethyl (3,3-diethoxypropyl)phosphonate in CDCl₃. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[9][10]

| Nucleus | Assignment | Expected δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| ³¹P | P=O | +28 to +32 | Singlet | N/A |

| ¹H | -OCH₂CH₃ (phosphonate) | ~4.1 | Quintet or dq | ³JHP ≈ 7-8, ³JHH ≈ 7 |

| -OCH₂CH₃ (acetal) | ~3.6 | m | ||

| -CH(OEt)₂ | ~4.5 | t | ³JHH ≈ 5.5 | |

| P-CH₂- | ~2.0 | m | ||

| -CH₂-CH(OEt)₂ | ~1.9 | m | ||

| -OCH₂CH₃ (phosphonate) | ~1.3 | t | ³JHH ≈ 7 | |

| -OCH₂CH₃ (acetal) | ~1.2 | t | ³JHH ≈ 7 | |

| ¹³C | -CH(OEt)₂ | ~102 | d | ²JCP ≈ 5-7 |

| -OCH₂CH₃ (acetal) | ~62 | s | ||

| -OCH₂CH₃ (phosphonate) | ~61 | d | ²JCP ≈ 6-7 | |

| -CH₂-CH(OEt)₂ | ~30 | d | ²JCP ≈ 4-5 | |

| P-CH₂- | ~25 | d | ¹JCP ≈ 140-145 | |

| -OCH₂CH₃ (phosphonate) | ~16 | d | ³JCP ≈ 6 | |

| -OCH₂CH₃ (acetal) | ~15 | s |

Expert Interpretation:

-

³¹P NMR: The chemical shift is expected in the typical range for alkyl phosphonates, clearly distinguishing it from phosphites (which appear far downfield, >+130 ppm).[10]

-

¹H NMR: The spectrum will be characterized by the overlapping ethoxy signals. The key diagnostic signals are the triplet for the acetal proton around 4.5 ppm and the complex multiplets for the propyl chain protons, which will show coupling to both adjacent protons and the phosphorus atom.

-

¹³C NMR: The most telling signal is the carbon directly attached to the phosphorus (P-CH₂-), which will appear as a doublet with a large one-bond coupling constant (¹JCP) of approximately 140-145 Hz.[9] This large coupling is definitive for a direct P-C bond.

Part 3: Application in Synthesis - The Horner-Wadsworth-Emmons Reaction

The primary utility of Diethyl (3,3-diethoxypropyl)phosphonate is as a precursor to a stabilized phosphonate carbanion for the Horner-Wadsworth-Emmons (HWE) reaction.[11][12][13][14] This olefination reaction is a superior alternative to the classical Wittig reaction for several reasons: the carbanion is more nucleophilic, the reaction conditions are generally milder, and the water-soluble phosphate byproduct is easily removed during workup.[11][13]

The HWE Workflow: From Phosphonate to α,β-Unsaturated Aldehyde

The overall transformation involves three key stages:

-

Carbanion Formation: The phosphonate is treated with a strong base (e.g., NaH, LDA, or an alkoxide) to deprotonate the carbon alpha to the phosphonate group, generating a highly nucleophilic carbanion.[12]

-

Olefination: The carbanion attacks an aldehyde or ketone, leading to the formation of an alkene. The HWE reaction with simple aldehydes typically shows high selectivity for the (E)-alkene isomer.[11][13]

-

Deprotection: The resulting product contains a diethyl acetal. This protecting group is readily hydrolyzed under mild acidic conditions to reveal the desired α,β-unsaturated aldehyde.[3]

This sequence makes the reagent an effective synthetic equivalent of the [(EtO)₂P(O)CHCH=O]⁻ anion.

Application in Bioactive Molecule Synthesis

α,β-Unsaturated aldehydes are versatile intermediates in the synthesis of pharmaceuticals and natural products.[4] They are excellent Michael acceptors and can participate in a wide array of cycloadditions and conjugate additions, enabling the rapid construction of complex molecular scaffolds. For instance, a protected phosphonate reagent like this can be used to build side chains in the synthesis of vitamin A analogues or other isoprenoid-derived natural products. The ability to introduce the reactive aldehyde functionality late in a synthetic sequence after building the carbon skeleton is a key strategic advantage. This approach is particularly valuable when synthesizing molecules sensitive to the harsh conditions of other olefination methods.[15]

Conclusion

Diethyl (3,3-diethoxypropyl)phosphonate is more than just a chemical with a CAS number; it is a strategic tool for advanced organic synthesis. Its preparation via the robust Michaelis-Arbuzov reaction and its application in the highly reliable Horner-Wadsworth-Emmons olefination make it an indispensable reagent. The acetal-masked aldehyde functionality provides a clever solution to the challenge of incorporating delicate α,β-unsaturated aldehyde groups into complex structures. For researchers in drug discovery and natural product synthesis, a thorough understanding of this reagent's properties and applications opens doors to more efficient and elegant synthetic strategies.

References

-

PubChem. Diethyl (3,3-diethoxypropyl)phosphonate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Wikimedia Foundation. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

PubChem. Diethyl vinylphosphonate. National Center for Biotechnology Information. [Link]

-

Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

-

The Royal Society of Chemistry. Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. Wikimedia Foundation. [Link]

-

Chem Help ASAP. Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

ResearchGate. α-Amino acetals containing a phosphonate or phosphine oxide group. Synthesis and reactions with resorcinols. [Link]

-

JEOL. NM230005E - Analyzes of alkyl phosphonate mixtures. [Link]

-

J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

-

Grokipedia. Michaelis–Arbuzov reaction. [Link]

-

MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

-

MDPI. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]

-

National Institutes of Health. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. [Link]

-

Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. [Link]

-

ResearchGate. Natural products and bioactive molecules synthesized using phosphonamide-based chemistry. [Link]

-

PrepChem.com. Synthesis of diethyl acetylphosphonate. [Link]

-

Science of Synthesis. Product Class 8: α,β-Unsaturated Aldehydes. Thieme. [Link]

-

National Institutes of Health. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. [Link]

-

PubMed Central. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. [Link]

-

ResearchGate. An Expedient Synthesis of Diethyl Diazomethylphosphonate. [Link]

-

Dalton Transactions (RSC Publishing). Vapour phase deposition of phosphonate-containing alumina thin films using dimethyl vinylphosphonate as precursor. [Link]

-

ResearchGate. Catalytic γ‐Position‐Selective Reactions of (2‐Oxopropyl)phosphonates with Aldehydes to Afford γ,δ‐Unsaturated β‐Ketophosphonates. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Diethyl (3-chloropropyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 9. jeol.com [jeol.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chemimpex.com [chemimpex.com]

Diethyl (3,3-diethoxypropyl)phosphonate molecular weight

An In-depth Technical Guide to Diethyl (3,3-diethoxypropyl)phosphonate

Executive Summary

Diethyl (3,3-diethoxypropyl)phosphonate is a versatile organophosphorus compound that serves as a crucial synthetic intermediate in medicinal chemistry and materials science. Its defining feature is the presence of a diethyl phosphonate moiety and a protected aldehyde in the form of a diethyl acetal. This unique combination allows for its use as a stable, masked precursor to a reactive formyl group, making it an invaluable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis and characterization workflow, potential applications in drug development, and essential safety protocols. The molecular weight of Diethyl (3,3-diethoxypropyl)phosphonate is 268.29 g/mol .[1][2][3]

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount before its inclusion in any synthetic workflow. Diethyl (3,3-diethoxypropyl)phosphonate is a liquid at room temperature, characterized by the data summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 268.29 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₂₅O₅P | [1][2][4] |

| CAS Number | 15110-17-5 | [1][2][4] |

| IUPAC Name | diethyl (3,3-diethoxypropyl)phosphonate | [1] |

| Appearance | Clear light yellow to orange liquid | [5] |

| Density | 1.031 g/cm³ | [4] |

| Boiling Point | 335 °C at 760 mmHg | [4] |

| Flash Point | 170.2 °C | [4] |

| Refractive Index | 1.427 - 1.432 | [4][5] |

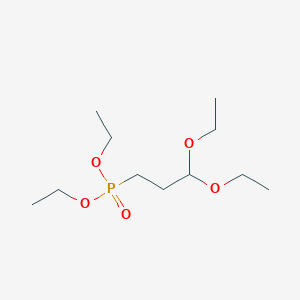

The structural formula, shown below, highlights the key functional groups: the phosphonate ester and the acetal.

Caption: Chemical structure of Diethyl (3,3-diethoxypropyl)phosphonate.

Synthesis and Purification Protocol

Expert Rationale: The most reliable and industrially scalable method for synthesizing phosphonate esters with a new P-C bond is the Michaelis-Arbuzov reaction.[6] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For Diethyl (3,3-diethoxypropyl)phosphonate, this translates to the reaction between triethyl phosphite and a suitable 3-halopropionaldehyde diethyl acetal, such as 3-bromo-1,1-diethoxypropane. The reaction is thermally driven and proceeds via a quasi-phosphonium salt intermediate, which then collapses to the stable phosphonate product and an ethyl halide byproduct. This method is chosen for its high efficiency and the relative accessibility of the starting materials.

Experimental Workflow: Michaelis-Arbuzov Reaction

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol

-

Preparation: Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the phosphite reagent.

-

Charging Reagents: Charge the flask with triethyl phosphite (1.1 equivalents) and 3-bromo-1,1-diethoxypropane (1.0 equivalent).

-

Reaction: Begin stirring and gently heat the reaction mixture under a nitrogen atmosphere to 120-140 °C. The reaction is exothermic, so controlled heating is essential. Ethyl bromide will begin to distill from the reaction mixture as it forms.

-

Monitoring: Maintain the temperature for 4-6 hours. The reaction's progress can be monitored by thin-layer chromatography (TLC) or by analyzing an aliquot using ³¹P NMR, observing the shift from the triethyl phosphite peak (

+139 ppm) to the product phosphonate peak (+25 to +30 ppm). -

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove any residual ethyl bromide and excess triethyl phosphite by distillation under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product as a clear, colorless to light yellow oil.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. A combination of spectroscopic methods is employed for this purpose.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the product.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy groups on the phosphonate and the acetal, as well as the propyl chain backbone. Key signals include a triplet for the CH proton of the acetal coupled to the adjacent CH₂ group, and complex multiplets for the CH₂ groups adjacent to the phosphorus atom, showing both H-H and H-P coupling. |

| ¹³C NMR | Resonances for all 11 carbon atoms. The carbon atom bonded to phosphorus will appear as a doublet due to C-P coupling. The acetal carbon (CH) will have a characteristic shift around 100-105 ppm. |

| ³¹P NMR | A single peak, typically between +25 and +30 ppm (proton-decoupled), confirming the formation of the phosphonate ester. |

| FT-IR (neat) | Characteristic absorption bands: P=O stretch (~1250 cm⁻¹), P-O-C stretch (~1020-1050 cm⁻¹), and C-O-C stretches for the ether and acetal groups (~1100-1160 cm⁻¹). |

| HRMS (ESI+) | The calculated exact mass is 268.14396 Da.[2] The observed m/z for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ should match this value within a narrow tolerance (e.g., < 5 ppm). |

Applications in Research and Drug Development

Expert Insight: The true value of Diethyl (3,3-diethoxypropyl)phosphonate lies in its identity as a synthetic "cassette." The acetal group is a robust protecting group for an aldehyde, stable to the conditions of the Michaelis-Arbuzov reaction and many other non-acidic transformations. Upon successful incorporation into a larger molecule, the acetal can be easily hydrolyzed under mild acidic conditions to reveal the highly reactive aldehyde functionality.

This unmasked aldehyde can then participate in a variety of crucial C-C bond-forming reactions. Most notably, the entire phosphonate-aldehyde structure is a perfect precursor for the Horner-Wadsworth-Emmons (HWE) reaction. Deprotonation of the carbon alpha to the phosphorus atom generates a stabilized carbanion, which can then react with another aldehyde or ketone to form an α,β-unsaturated aldehyde, a common motif in biologically active molecules.

Phosphonates are well-established phosphate mimics and are used extensively in drug design to inhibit enzymes that process phosphate substrates.[7][8] They serve as bioisosteres of carboxylates and as transition-state analogs for amide and ester hydrolysis.[7] By providing a synthetic route to novel functionalized phosphonates, this reagent is a key enabler for discovering new therapeutic agents, including antivirals, enzyme inhibitors, and bone-targeting drugs.[7][9]

Synthetic Utility Pathway

Caption: Key synthetic transformations and applications of the title compound.

Safety, Handling, and Storage

Trustworthiness through Safety: Ensuring the safe handling of all laboratory reagents is a non-negotiable aspect of scientific integrity. Diethyl (3,3-diethoxypropyl)phosphonate is classified as an irritant.

| Hazard Type | Description | Precautionary Action | Source(s) |

| Eye Irritation | Causes serious eye irritation. | Wear safety goggles or a face shield. | [3][5] |

| Skin Irritation | Causes skin irritation. | Wear nitrile or other appropriate chemical-resistant gloves. | [3][5] |

| Respiratory Irritation | May cause respiratory irritation. | Handle only in a well-ventilated area or a chemical fume hood. | [3][5] |

Handling:

-

Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[10]

-

Avoid inhalation of vapors by working in a fume hood.[10][11]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

-

Keep away from strong oxidizing agents and strong acids/bases.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

-

Some commercial sources supply the material stabilized with sodium carbonate, indicating a potential for slow degradation.[3][4]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

References

-

DIETHYL (3,3-DIETHOXYPROPYL)PHOSPHONATE | CAS 15110-17-5 . Mol-Instincts. [Link]

-

Diethyl (3,3-diethoxypropyl)phosphonate | C11H25O5P | CID 328856 . PubChem. [Link]

-

Diethyl propylphosphonate | C7H17O3P | CID 140428 . PubChem. [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate . Organic Syntheses. [Link]

-

Synthesis of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate . ResearchGate. [Link]

-

diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Diethylphosphite . Wikipedia. [Link]

-

Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate . MDPI. [Link]

-

A continuous synthesis method of hydroxymethyl phosphonates . Revue Roumaine de Chimie. [Link]

-

Thioacetylpropyl diethyl phosphonate . Specific Polymers. [Link]

-

Editorial: Phosphonate Chemistry in Drug Design and Development . Frontiers in Chemistry. [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects . Frontiers in Chemistry. [Link]

-

Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells . ResearchGate. [Link]

Sources

- 1. DIETHYL (3,3-DIETHOXYPROPYL)PHOSPHONATE | CAS 15110-17-5 [matrix-fine-chemicals.com]

- 2. Diethyl (3,3-diethoxypropyl)phosphonate | C11H25O5P | CID 328856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl (3,3-diethoxypropyl)phosphonate, 95%, stabilized with max. 1% w/w Na2CO3, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. DIETHYL (3,3-DIETHOXYPROPYL)PHOSPHONATE | 15110-17-5 [chemnet.com]

- 5. DIETHYL (3,3-DIETHOXYPROPYL)PHOSPHONATE CAS#: 15110-17-5 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Diethyl (3,3-diethoxypropyl)phosphonate structure

An In-depth Technical Guide to Diethyl (3,3-diethoxypropyl)phosphonate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core structural, synthetic, and applicative aspects of Diethyl (3,3-diethoxypropyl)phosphonate, a versatile reagent in modern organic chemistry. Our focus is to blend theoretical knowledge with practical, field-proven insights to empower your research endeavors.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic chemistry, molecules possessing multiple, orthogonally reactive functional groups are of immense value. Diethyl (3,3-diethoxypropyl)phosphonate is a prime example of such a strategic building block. It synergistically combines the synthetic utility of a phosphonate ester with a protected aldehyde functionality (a diethyl acetal).

Phosphonates are renowned in medicinal chemistry as stable bioisosteres of natural phosphates and carboxylates.[1] Their integration into drug candidates can enhance metabolic stability and modulate binding affinity for enzymatic targets.[1] The protected aldehyde, on the other hand, serves as a latent electrophile, ready to be unveiled for carbon-carbon bond formation. This guide will dissect the structure, synthesis, and key applications of this compound, providing the technical depth required for its effective utilization.

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of a reagent are foundational to its successful application. Diethyl (3,3-diethoxypropyl)phosphonate is a clear, colorless to pale yellow liquid whose structure is the key to its utility.[2][3]

Chemical Identifiers:

The structure features a central three-carbon propyl chain. At one end (C1), an aldehyde is protected as a diethyl acetal. At the other end (C3), a diethyl phosphonate group is attached. This arrangement allows for selective manipulation of either end of the molecule.

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 98-100 °C | [3] |

| Density | ~1.072 g/cm³ | [6] |

| Refractive Index | 1.429-1.432 | [3] |

| SMILES | CCOC(CCP(=O)(OCC)OCC)OCC | [4][5] |

| Stabilizer | Often stabilized with max. 1% w/w Na₂CO₃ | [4] |

Spectroscopic Elucidation: A Self-Validating System

Spectroscopic analysis provides the definitive structural fingerprint of the molecule. Understanding the expected spectral data is crucial for verifying the purity and identity of the starting material, a cornerstone of trustworthy and reproducible research.

Expected NMR and IR Data:

| Technique | Functional Group | Expected Chemical Shift / Frequency | Key Coupling Constants (J) |

| ¹H NMR | P-O-CH₂ -CH₃ (Phosphonate) | ~4.1 ppm (Quintet or dq) | J(H,H) ≈ 7 Hz, J(P,H) ≈ 7 Hz |

| P-O-CH₂-CH₃ (Phosphonate) | ~1.3 ppm (Triplet) | J(H,H) ≈ 7 Hz | |

| O-CH₂ -CH₃ (Acetal) | ~3.5-3.7 ppm (Multiplet) | J(H,H) ≈ 7 Hz | |

| O-CH₂-CH₃ (Acetal) | ~1.2 ppm (Triplet) | J(H,H) ≈ 7 Hz | |

| P-CH₂-CH₂ -CH | ~1.9 ppm (Multiplet) | ||

| P-CH₂ -CH₂-CH | ~2.1 ppm (Multiplet) | ||

| CH₂-CH (OEt)₂ | ~4.5 ppm (Triplet) | J(H,H) ≈ 5.5 Hz | |

| ³¹P NMR | R-P (=O)(OEt)₂ | +25 to +30 ppm (vs. 85% H₃PO₄) | |

| IR | P=O Stretch | 1250-1260 cm⁻¹ (Strong) | |

| P-O-C Stretch | 1020-1050 cm⁻¹ (Strong) | ||

| C-O-C Stretch (Acetal) | 1100-1150 cm⁻¹ (Strong) |

Rationale Behind Spectral Features: The ³¹P NMR chemical shift is highly diagnostic for the pentavalent phosphonate center.[7] In the ¹H NMR spectrum, the protons on the carbons adjacent to the phosphorus atom will exhibit characteristic splitting due to P-H coupling, providing definitive evidence of the phosphonate moiety's location.[7]

Synthesis Protocol and Mechanistic Insight

The most common and efficient synthesis of Diethyl (3,3-diethoxypropyl)phosphonate is achieved via the Michaelis-Arbuzov reaction . This reaction is a cornerstone of organophosphorus chemistry and provides a reliable route to phosphonate esters.[8]

Experimental Protocol: Michaelis-Arbuzov Synthesis

-

Reagents & Setup:

-

Triethyl phosphite (P(OEt)₃)

-

3-Bromo-1,1-diethoxypropane

-

A round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

-

Procedure:

-

To the reaction flask, add 3-bromo-1,1-diethoxypropane.

-

Begin gentle heating of the flask to approximately 120-140 °C under a nitrogen atmosphere.

-

Add triethyl phosphite dropwise to the heated brominated acetal over 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, maintain the reaction mixture at reflux for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by TLC or ³¹P NMR, observing the disappearance of the triethyl phosphite signal (

+138 ppm) and the appearance of the diethyl phosphonate product signal (+28 ppm). -

The primary byproduct, bromoethane, is volatile and will distill out of the reaction mixture during the reflux.

-

-

Workup & Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The crude product is purified by vacuum distillation to yield Diethyl (3,3-diethoxypropyl)phosphonate as a clear liquid.

-

Causality and Expertise: The Michaelis-Arbuzov reaction is chosen for its efficiency and atom economy. It proceeds via an initial Sₙ2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This forms a quasi-phosphonium salt intermediate. The bromide ion then attacks one of the ethyl groups on the phosphorus center in a second Sₙ2 reaction, displacing the stable diethyl phosphonate product and generating bromoethane. Heating is required to drive this second step, which is often the rate-limiting part of the process.

Michaelis-Arbuzov Reaction Mechanism

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Core Applications in Synthesis and Drug Design

The true power of Diethyl (3,3-diethoxypropyl)phosphonate lies in its application as a versatile synthetic intermediate.

A. The Horner-Wadsworth-Emmons (HWE) Reaction

The phosphonate group is primarily used in the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the Wittig reaction for forming alkenes, particularly (E)-alkenes, with high stereoselectivity.

Workflow:

-

Deprotonation: The phosphonate is treated with a strong base (e.g., NaH, LDA) to deprotonate the carbon alpha to the phosphorus, generating a highly nucleophilic phosphonate carbanion.

-

Reaction with Electrophile: This carbanion readily attacks a carbonyl compound (aldehyde or ketone).

-

Elimination: The resulting intermediate collapses to form a stable phosphate byproduct and the desired alkene.

This reagent is unique because it contains a "masked" aldehyde. The typical workflow involves first using the phosphonate in an HWE reaction and then deprotecting the acetal under acidic conditions to reveal the aldehyde for subsequent transformations.

General HWE Workflow

Caption: Horner-Wadsworth-Emmons reaction workflow.

B. Applications in Drug Development

The phosphonate moiety is a critical pharmacophore in medicinal chemistry. Its C-P bond is resistant to enzymatic cleavage, unlike the P-O bond in phosphates, making phosphonate-containing drugs metabolically more robust.[1]

-

Enzyme Inhibitors: Phosphonates can mimic the transition state of substrate hydrolysis, making them potent inhibitors of enzymes like proteases and synthases.[1] For instance, nitrogen-containing bisphosphonates are widely used to treat bone disorders by inhibiting farnesyl pyrophosphate synthase.[1]

-

Antiviral Agents: Several approved antiviral drugs incorporate the phosphonate group. This reagent can serve as a starting point for synthesizing complex acyclic nucleoside phosphonates.

-

Bone Targeting: The phosphonate group has a high affinity for calcium ions, enabling the targeted delivery of therapeutic agents to bone tissue.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety.

-

Hazards: Diethyl (3,3-diethoxypropyl)phosphonate is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

-

Storage: The compound is often supplied stabilized with a small amount of sodium carbonate to prevent decomposition.[4] Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

Diethyl (3,3-diethoxypropyl)phosphonate is more than just a chemical; it is a versatile tool that offers elegant solutions to complex synthetic challenges. Its bifunctional nature—a stable phosphonate for HWE reactions and a protected aldehyde for subsequent elaborations—provides a powerful platform for constructing complex molecular architectures. For scientists engaged in drug discovery and process development, a thorough understanding of this reagent's properties, synthesis, and reactivity is essential for unlocking its full potential.

References

-

Thermo Fisher Scientific. Diethyl (3,3-diethoxypropyl)phosphonate, 95%, stabilized with max. 1% w/w Na2CO3, Thermo Scientific.[Link]

-

Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.[Link]

-

National Institutes of Health (NIH). Editorial: Phosphonate Chemistry in Drug Design and Development.[Link]

-

Wikipedia. Diethyl phosphite.[Link]

-

PubChem. Diethyl (3,3-diethoxypropyl)phosphonate.[Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation.[Link]

-

Organic Syntheses. diisopropyl methylphosphonate.[Link]

Sources

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. DIETHYL (3,3-DIETHOXYPROPYL)PHOSPHONATE CAS#: 15110-17-5 [amp.chemicalbook.com]

- 4. Diethyl (3,3-diethoxypropyl)phosphonate, 95%, stabilized with max. 1% w/w Na2CO3, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. Diethyl (3,3-diethoxypropyl)phosphonate | C11H25O5P | CID 328856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of Diethyl (3,3-diethoxypropyl)phosphonate

Introduction: The Versatility of Acetal-Functionalized Phosphonates

Diethyl (3,3-diethoxypropyl)phosphonate is a valuable organophosphorus compound characterized by a diethyl phosphonate moiety and a protected aldehyde in the form of a diethyl acetal. This unique bifunctional architecture makes it a highly versatile intermediate in modern organic synthesis. The phosphonate group is a cornerstone for carbon-carbon bond formation, most notably in the Horner-Wadsworth-Emmons (HWE) reaction, while the acetal serves as a stable protecting group for a reactive aldehyde functionality.[1] This allows for the selective modification of other parts of a molecule before unmasking the aldehyde for subsequent transformations, such as reductive amination, oxidation, or further olefination reactions.

This guide provides a comprehensive overview of the principal synthetic route to Diethyl (3,3-diethoxypropyl)phosphonate, focusing on the robust and widely adopted Michaelis-Arbuzov reaction. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss key aspects of process control, troubleshooting, and product characterization.

Core Synthetic Strategy: The Michaelis-Arbuzov Reaction

The formation of the carbon-phosphorus (C-P) bond in Diethyl (3,3-diethoxypropyl)phosphonate is most reliably achieved through the Michaelis-Arbuzov reaction.[2] Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become a fundamental method for preparing phosphonate esters.[2][3] The classical transformation involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[4]

For the synthesis of the target molecule, the reaction proceeds between triethyl phosphite and 3-bromo-1,1-diethoxypropane, as depicted below:

Overall Reaction Scheme

Mechanistic Pathway

The Michaelis-Arbuzov reaction proceeds via a well-established two-step nucleophilic substitution mechanism.[2][3] Understanding this pathway is critical for optimizing reaction conditions and anticipating potential side products.

-

Nucleophilic Attack (Sₙ2): The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite onto the electrophilic primary carbon of 3-bromo-1,1-diethoxypropane. This Sₙ2 displacement of the bromide ion forms a key intermediate: a tetraalkoxyphosphonium bromide salt.

-

Dealkylation (Sₙ2): The bromide anion, displaced in the first step, then acts as a nucleophile. It attacks one of the ethyl groups of the phosphonium intermediate in a second Sₙ2 reaction. This step results in the formation of the stable pentavalent phosphonate P=O bond and the concurrent elimination of a molecule of ethyl bromide.

The overall process is typically thermally driven and is essentially irreversible due to the formation of the thermodynamically stable phosphoryl (P=O) bond.

Diagram 1: Mechanism of the Michaelis-Arbuzov Reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar primary alkyl halides and represents a reliable method for laboratory-scale synthesis.[5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume / Mass |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 0.969 | 110 | 18.3 g (18.9 mL) |

| 3-Bromo-1,1-diethoxypropane | C₇H₁₅BrO₂ | 211.10 | 1.280 | 100 | 21.1 g (16.5 mL) |

Equipment Setup

-

250 mL three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Reflux condenser

-

Dropping funnel

-

Inert gas inlet (Nitrogen or Argon)

-

Distillation apparatus for purification (Vigreux column, condenser, receiving flasks)

-

Vacuum pump

Step-by-Step Synthesis Workflow

Diagram 2: Experimental workflow for the synthesis.

Procedure:

-

Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas like nitrogen.

-

Charging Reactants: Charge the flask with 3-bromo-1,1-diethoxypropane (21.1 g, 100 mmol). Charge the dropping funnel with triethyl phosphite (18.3 g, 110 mmol). A slight excess (1.1 equivalents) of the phosphite is used to ensure complete conversion of the alkyl bromide.

-

Initiation: Begin stirring and heat the flask using a heating mantle to 140-150°C.

-

Addition: Once the temperature is stable, add the triethyl phosphite dropwise from the addition funnel over a period of 60-90 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. Ethyl bromide (b.p. 38°C) will begin to distill out through the condenser.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux (the temperature will gradually increase as the reaction progresses) for an additional 3-4 hours to ensure the reaction goes to completion.

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

-

First, remove any unreacted triethyl phosphite (b.p. ~57°C at 16 mmHg).

-

The desired product, Diethyl (3,3-diethoxypropyl)phosphonate, is then collected as a colorless liquid. Expected boiling point is in the range of 98-100°C at low pressure.

-

Safety Precautions

-

Alkyl phosphites and brominated alkanes can be irritants. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction is conducted at high temperatures. Use appropriate caution with the heating mantle.

-

Vacuum distillation carries a risk of implosion. Ensure glassware is free of cracks or defects.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale / Troubleshooting |

| Reagent Purity | Use freshly distilled reagents. | Triethyl phosphite can oxidize to triethyl phosphate, which is unreactive. The alkyl bromide should be free of alcohol impurities. |

| Temperature | Maintain 140-160°C. | Insufficient temperature leads to slow reaction rates. Excessively high temperatures may cause decomposition or side reactions. |

| Inert Atmosphere | Crucial. | Prevents the oxidation of the trivalent triethyl phosphite starting material. |

| Side Product | Diethyl ethylphosphonate | This can form if the ethyl bromide byproduct reacts with unreacted triethyl phosphite. Using a slight excess of the starting alkyl bromide can minimize this, but makes purification more complex. The standard procedure with excess phosphite is generally preferred.[5][6] |

| Purification | Efficient fractional distillation. | The boiling points of the starting material, product, and potential side products are different enough to allow for separation by careful vacuum distillation. |

Characterization of Diethyl (3,3-diethoxypropyl)phosphonate

The identity and purity of the final product should be confirmed using standard spectroscopic techniques. Based on data from analogous diethyl alkyl phosphonates, the following spectral data are expected.[7][8]

Expected NMR Data (in CDCl₃):

-

³¹P NMR: A single peak is expected in the range of δ = +28 to +32 ppm (referenced to 85% H₃PO₄), characteristic of a dialkyl alkylphosphonate.[9]

-

¹H NMR:

-

δ ~4.6-4.7 ppm (t, 1H): Methine proton of the acetal, CH(OEt)₂.

-

δ ~4.0-4.2 ppm (dq, 4H): Methylene protons of the phosphonate ethyl groups, P-O-CH₂-CH₃.

-

δ ~3.4-3.7 ppm (m, 4H): Methylene protons of the acetal ethyl groups, CH-O-CH₂-CH₃.

-

δ ~1.8-2.1 ppm (m, 4H): Methylene protons alpha and beta to the phosphorus atom, P-CH₂-CH₂-CH.

-

δ ~1.3 ppm (t, 6H): Methyl protons of the phosphonate ethyl groups, P-O-CH₂-CH₃.

-

δ ~1.2 ppm (t, 6H): Methyl protons of the acetal ethyl groups, CH-O-CH₂-CH₃.

-

-

¹³C NMR: Distinct signals for the four types of methylene carbons, two types of methyl carbons, the acetal methine carbon, and the C-P coupled carbons are expected. The carbons directly bonded to phosphorus will appear as doublets due to C-P coupling.

Conclusion

The Michaelis-Arbuzov reaction provides a robust, scalable, and high-yielding pathway for the synthesis of Diethyl (3,3-diethoxypropyl)phosphonate from commercially available starting materials. Careful control of reaction temperature and purification by vacuum distillation are key to obtaining a high-purity product. The resulting acetal-protected phosphonate is a powerful synthetic tool, poised for use in Horner-Wadsworth-Emmons olefination and other transformations essential to the fields of medicinal chemistry and complex molecule synthesis.

References

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Michaelis–Arbuzov reaction. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]

-

Michaelis–Arbuzov reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Diethyl (dichloromethyl)phosphonate. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). Direct Conversion of Benzylic and Allylic Alcohols to Diethyl Phosphonates. Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Diethyl ethylphosphonate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

31P - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Diethyl (3,3-diethoxypropyl)phosphonate, 95%, stabilized with max. 1% w/w Na2CO3, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 22, 2026, from [Link]

-

P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

An Expedient Synthesis of Diethyl Diazomethylphosphonate. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

- CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium. (n.d.). Google Patents.

-

Synthesis of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Diethyl (3,3-diethoxypropyl)phosphonate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Ford-Moore, A. H., & Perry, B. J. (n.d.). Diisopropyl methylphosphonate. Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. (2019). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

Sources

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Diethyl (3,3-diethoxypropyl)phosphonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3,3-diethoxypropyl)phosphonate is an organophosphorus compound with significant potential in organic synthesis, particularly in the construction of complex molecules relevant to medicinal chemistry. As a functionalized phosphonate, it serves as a key building block in the Horner-Wadsworth-Emmons reaction, enabling the stereoselective formation of carbon-carbon double bonds. Its acetal moiety offers a protected aldehyde functionality, which can be unveiled under specific conditions for further chemical transformations. This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and potential applications of Diethyl (3,3-diethoxypropyl)phosphonate, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Diethyl (3,3-diethoxypropyl)phosphonate is crucial for its handling, characterization, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₅O₅P | [1] |

| Molecular Weight | 268.29 g/mol | [1] |

| CAS Number | 15110-17-5 | [1] |

| Appearance | Clear light yellow to orange liquid | [2] |

| Boiling Point | 335 °C at 760 mmHg; 98-100 °C (pressure not specified) | [3] |

| Density | 1.031 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | 1.4290 to 1.4320 | [2] |

| Flash Point | 170.2 °C | [3] |

| Stabilizer | May contain up to 1% w/w Na₂CO₃ | [2] |

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts and coupling constants for Diethyl (3,3-diethoxypropyl)phosphonate are as follows:

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The ethoxy groups on the phosphonate will exhibit a triplet for the methyl protons and a quartet for the methylene protons, with coupling to each other and to the phosphorus atom. The protons of the propyl chain will show more complex splitting patterns due to coupling with adjacent protons and the phosphorus atom. The acetal methine proton will appear as a triplet, and the adjacent methylene groups of the ethoxy groups on the acetal will show a quartet.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbon atoms closer to the phosphorus atom will exhibit coupling (¹JPC, ²JPC, etc.), which is a characteristic feature of organophosphorus compounds. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbon of the P-C bond is expected to have a one-bond coupling constant (¹JCP) in the range of 135-145 Hz[4].

-

³¹P NMR (Phosphorus NMR): The ³¹P NMR spectrum will show a single peak, as there is only one phosphorus atom in the molecule. The chemical shift of this peak is highly indicative of the oxidation state and coordination environment of the phosphorus atom. For diethyl alkyl phosphonates, the ³¹P chemical shift typically falls in the range of +18 to +34 ppm (relative to 85% H₃PO₄)[4][5][6].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Diethyl (3,3-diethoxypropyl)phosphonate is expected to show characteristic absorption bands for the following functional groups:

-

P=O (Phosphoryl group): A strong absorption band is expected in the region of 1250-1260 cm⁻¹.

-

P-O-C (Phosphonate ester): Strong absorptions are anticipated around 1020-1050 cm⁻¹.

-

C-O-C (Acetal and ether linkages): Multiple strong bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

-

C-H (Alkyl groups): Stretching and bending vibrations will be observed in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Synthesis and Reactivity

The synthesis of Diethyl (3,3-diethoxypropyl)phosphonate can be achieved through established methods for the formation of carbon-phosphorus bonds, most notably the Michaelis-Arbuzov and Michaelis-Becker reactions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide[7]. For the synthesis of Diethyl (3,3-diethoxypropyl)phosphonate, the reaction would proceed as follows:

Caption: Michaelis-Becker synthesis of the target phosphonate.

Experimental Protocol (Proposed):

-

Deprotonation: Diethyl phosphite is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent (e.g., THF or DMF) to generate the corresponding phosphonate anion.

-

Nucleophilic Attack: 3-Bromo-1,1-diethoxypropane is added to the solution of the phosphonate anion.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is achieved by vacuum distillation.

Horner-Wadsworth-Emmons Reaction

Diethyl (3,3-diethoxypropyl)phosphonate is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that offers several advantages, including the formation of predominantly (E)-alkenes and the ease of removal of the phosphate byproduct.[8][9][10]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol (Representative):

-

Carbanion Formation: Diethyl (3,3-diethoxypropyl)phosphonate is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise to generate the phosphonate carbanion.

-

Reaction with Carbonyl: A solution of the desired aldehyde or ketone in the same solvent is added to the carbanion solution at low temperature.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then quenched by the addition of a proton source.

-

Work-up and Purification: The product is extracted, and the organic phase is washed, dried, and concentrated. The resulting alkene can be purified by column chromatography. The acetal protecting group can be subsequently removed under acidic conditions to reveal the aldehyde functionality for further synthetic manipulations.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores in medicinal chemistry due to their ability to act as stable mimics of phosphates and carboxylates.[11][12] The incorporation of a phosphonate moiety can enhance the biological activity and pharmacokinetic properties of a drug candidate.

Diethyl (3,3-diethoxypropyl)phosphonate, with its protected aldehyde functionality, serves as a versatile intermediate for the synthesis of a variety of bioactive molecules. The acetal can be deprotected to an aldehyde, which can then be used in various carbon-carbon and carbon-heteroatom bond-forming reactions to build complex molecular architectures. This strategy is particularly useful in the synthesis of:

-

Enzyme Inhibitors: The phosphonate group can mimic the transition state of enzymatic reactions involving phosphate or carboxylate substrates, leading to potent enzyme inhibition.

-

Antiviral and Anticancer Agents: Acyclic nucleoside phosphonates are a well-established class of antiviral drugs, and the structural motifs accessible from this phosphonate could be explored for the development of new therapeutic agents.[11][13]

-

Bioactive Probes: The aldehyde functionality, once deprotected, can be used to attach fluorescent tags or other reporter groups, enabling the synthesis of chemical probes to study biological processes.

Safety and Handling

Diethyl (3,3-diethoxypropyl)phosphonate is an irritant to the skin, eyes, and respiratory system.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethyl (3,3-diethoxypropyl)phosphonate is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and development. Its well-defined physical properties, coupled with its reactivity in key transformations like the Horner-Wadsworth-Emmons reaction, make it an attractive tool for medicinal chemists. The presence of a protected aldehyde functionality further enhances its synthetic utility, allowing for the construction of complex and diverse molecular scaffolds. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.

References

- Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035.

- Ando, K. (1997). Highly Z-Selective Horner−Wadsworth−Emmons Reaction of Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 62(7), 1934–1939.

- Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russell, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440.

-

JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

- Kaboudin, B., Daliri, P., Faghih, S., & Esfandiari, H. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 890696.

- Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 913987.

- Maestro, A., del Corte, X., López-Francés, A., Martinez De Marigorta, E., Palacios, F., & Vicario, J. (2021).

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (3,3-diethoxypropyl)phosphonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d).... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Retrieved from [Link]

-

University of Rochester. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 31P - NMR Facility. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Phosphonate prodrugs: an overview and recent advances. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. Professor Dave Explains. [Link]

-

Fisher Scientific. (n.d.). Diethyl (3,3-diethoxypropyl)phosphonate, 95%, stabilized with max. 1% w/w Na2CO3, Thermo Scientific™. Retrieved from [Link]

-

MDPI. (n.d.). Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl phosphite. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diisopropyl methylphosphonate. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Editorial: Phosphonate chemistry in drug design and development, Volume II. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (3,3-diethoxypropyl)phosphonate. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

PubChem. (n.d.). Diethyl vinylphosphonate. Retrieved from [Link]

Sources

- 1. Diethyl (3,3-diethoxypropyl)phosphonate | C11H25O5P | CID 328856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl (3,3-diethoxypropyl)phosphonate, 95%, stabilized with max. 1% w/w Na2CO3 100 g [thermofisher.com]

- 3. Diethyl (3,3-diethoxypropyl)phosphonate, 95%, stabilized with max. 1% w/w Na2CO3, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. jeol.com [jeol.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

An In-depth Technical Guide to the Spectral Analysis of Diethyl (3,3-diethoxypropyl)phosphonate

Introduction

Diethyl (3,3-diethoxypropyl)phosphonate is an organophosphorus compound featuring a phosphonate functional group and an acetal moiety. Its molecular structure presents a unique combination of functionalities that are of interest in various synthetic applications, including the synthesis of complex organic molecules where the phosphonate can be used in Horner-Wadsworth-Emmons reactions and the acetal serves as a protected aldehyde. Accurate structural elucidation and purity assessment are paramount for its effective use, making a thorough understanding of its spectral characteristics essential.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for Diethyl (3,3-diethoxypropyl)phosphonate. We will delve into the interpretation of ¹H, ¹³C, and ³¹P NMR spectra, and the characteristic frequencies in its IR spectrum. The causality behind spectral features is explained, providing researchers and drug development professionals with the field-proven insights necessary for confident structural verification.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for the atoms in Diethyl (3,3-diethoxypropyl)phosphonate.

Caption: Molecular structure of Diethyl (3,3-diethoxypropyl)phosphonate with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The presence of two distinct types of ethoxy groups (one attached to the phosphorus atom and two to the acetal carbon) and a propyl chain attached to phosphorus results in a complex but interpretable spectrum.

Rationale for Signal Assignments:

-

Ethoxy Groups on Phosphorus (C4/C5 & C6/C7): The methylene protons (C4-H₂, C6-H₂) are diastereotopic and couple to both the adjacent methyl protons and the ³¹P nucleus. This results in a complex multiplet, often appearing as a doublet of quartets or a quintet. The methyl protons (C5-H₃, C7-H₃) appear as a triplet due to coupling with the adjacent methylene protons.

-

Propyl Chain (C1-C3): The methylene protons at C1, being alpha to the phosphorus atom, are shifted downfield and show coupling to both the C2 protons and the ³¹P nucleus. The C2 protons are adjacent to two other proton environments (C1 and C3), leading to a complex multiplet. The methine proton at C3 (the acetal proton) is a key diagnostic signal, appearing as a triplet coupled to the C2 protons.

-

Ethoxy Groups on Acetal (C8/C9 & C10/C11): These two ethoxy groups are chemically equivalent. The methylene protons (C8-H₂, C10-H₂) appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (C9-H₃, C11-H₃) appear as a triplet.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| C3-H (acetal) | ~ 4.5 - 4.6 | t | ³JHH ≈ 5.5 | 1H |

| C4,6-H ₂ (P-O-CH₂) | ~ 4.0 - 4.2 | dq or quintet | ³JHH ≈ 7.1, ³JHP ≈ 7.0 | 4H |

| C8,10-H ₂ (Acetal O-CH₂) | ~ 3.5 - 3.7 | q | ³JHH ≈ 7.0 | 4H |

| C1-H ₂ (P-CH₂) | ~ 1.9 - 2.1 | m | 2H | |

| C2-H ₂ | ~ 1.8 - 1.9 | m | 2H | |

| C5,7-H ₃ (P-O-CH₂CH₃) | ~ 1.3 - 1.4 | t | ³JHH ≈ 7.1 | 6H |

| C9,11-H ₃ (Acetal O-CH₂CH₃) | ~ 1.1 - 1.2 | t | ³JHH ≈ 7.0 | 6H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule. A key feature is the presence of carbon-phosphorus (C-P) coupling, which is invaluable for definitive assignments, particularly for carbons close to the phosphorus atom.

Rationale for Signal Assignments:

-

The carbons of the propyl chain (C1, C2, C3) will exhibit C-P coupling, with the magnitude of the coupling constant (JCP) decreasing with the number of bonds separating the carbon and phosphorus atoms (¹JCP > ²JCP > ³JCP).

-

C1, being directly attached to phosphorus, will show the largest coupling constant.

-

The ethoxy carbons attached to phosphorus (C4, C6) will also show a ²JCP coupling.

-

The acetal carbon (C3) is a key downfield signal.

-

The four methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Assigned Carbon | Chemical Shift (δ, ppm) | Coupling Constant (JCP, Hz) |

| C3 (acetal) | ~ 101 - 102 | ³JCP ≈ 12-15 |

| C4,6 (P-O-C H₂) | ~ 61 - 62 | ²JCP ≈ 6-7 |

| C8,10 (Acetal O-C H₂) | ~ 60 - 61 | - |

| C2 | ~ 30 - 31 | ²JCP ≈ 4-5 |

| C1 (P-C H₂) | ~ 23 - 24 | ¹JCP ≈ 140-145 |

| C5,7 (P-O-CH₂C H₃) | ~ 16.0 - 16.5 | ³JCP ≈ 5-6 |

| C9,11 (Acetal O-CH₂C H₃) | ~ 15.0 - 15.5 | - |

³¹P NMR Spectral Data

³¹P NMR spectroscopy is a highly specific technique for analyzing organophosphorus compounds. It provides a single, sharp signal for the phosphorus nucleus in a proton-decoupled spectrum, and its chemical shift is highly sensitive to the electronic environment of the phosphorus atom.

Rationale for Chemical Shift: For diethyl alkylphosphonates, the phosphorus atom is in the +5 oxidation state. The chemical shift is influenced by the nature of the alkyl group attached to the phosphorus. For a simple alkyl chain like the 3,3-diethoxypropyl group, the chemical shift is expected in a well-defined region.[1][2] The spectrum is typically referenced to an external standard of 85% H₃PO₄.[3]

Table 3: Predicted ³¹P NMR Spectral Data (CDCl₃, 162 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Referencing |

| ³¹P | ~ +30 to +34 | External 85% H₃PO₄ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Rationale for Absorption Bands:

-

P=O Stretch: This is one of the most intense and characteristic absorptions for a phosphonate, typically appearing as a strong, sharp band.

-

C-O Stretch: The molecule contains both P-O-C and C-O-C linkages. These give rise to strong, complex absorptions in the fingerprint region.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and propyl groups will be observed just below 3000 cm⁻¹.

Table 4: Predicted IR Spectral Data (Neat, Thin Film)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³ aliphatic) | 2850 - 3000 | Medium-Strong |

| P=O (phosphoryl) | 1230 - 1260 | Strong, Sharp |

| C-O-C (acetal & ether) | 1020 - 1150 | Strong, Broad |

| P-O-C | 950 - 1050 | Strong |

Experimental Protocols

To ensure data reproducibility and accuracy, standardized protocols for spectral acquisition are essential.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Diethyl (3,3-diethoxypropyl)phosphonate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of 16 ppm, centered at approximately 6 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1.0 s.

-

Collect 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Use a spectral width of 240 ppm, centered at approximately 100 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2.0 s.

-

Collect 1024-2048 scans.

-

-

³¹P{¹H} NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Use a spectral width of 200 ppm, centered at approximately 20 ppm.

-

Use an external standard of 85% H₃PO₄ for referencing.

-

Collect 64-128 scans.

-

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C and ³¹P spectra before Fourier transformation. Phase and baseline correct all spectra.

Protocol 2: IR Spectroscopy

-

Sample Preparation: Place one drop of neat Diethyl (3,3-diethoxypropyl)phosphonate liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline corrected and displayed in transmittance mode.

Workflow for Spectral Analysis

The logical flow for a comprehensive spectral analysis to confirm the structure of Diethyl (3,3-diethoxypropyl)phosphonate is illustrated below.

Caption: Workflow for structural confirmation using multimodal spectroscopy.

Conclusion

The spectroscopic analysis of Diethyl (3,3-diethoxypropyl)phosphonate by NMR (¹H, ¹³C, ³¹P) and IR provides a complete and unambiguous picture of its molecular structure. The key diagnostic features include the unique acetal proton signal in the ¹H NMR spectrum, the large ¹JCP coupling constant for the alpha-carbon in the ¹³C NMR spectrum, the characteristic ³¹P chemical shift, and the strong P=O stretching vibration in the IR spectrum. By following the detailed protocols and interpretative logic presented in this guide, researchers can confidently verify the identity and purity of this versatile synthetic intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Publishing.[4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate. PubChem.[5]

-

ChemicalBook. (n.d.). DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum.[6]

-

National Institute of Standards and Technology. (n.d.). Diethyl phosphite. In NIST Chemistry WebBook.[7]

-

Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.[8]

-

NMR Spectra of New Compounds. (n.d.).[9]

-